3,3-Difluoromorpholine 3,3-Difluoromorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17568280
InChI: InChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2
SMILES:
Molecular Formula: C4H7F2NO
Molecular Weight: 123.10 g/mol

3,3-Difluoromorpholine

CAS No.:

Cat. No.: VC17568280

Molecular Formula: C4H7F2NO

Molecular Weight: 123.10 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoromorpholine -

Specification

Molecular Formula C4H7F2NO
Molecular Weight 123.10 g/mol
IUPAC Name 3,3-difluoromorpholine
Standard InChI InChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2
Standard InChI Key BCNGYLMHZDNWAR-UHFFFAOYSA-N
Canonical SMILES C1COCC(N1)(F)F

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

3,3-Difluoromorpholine (C4_4H6_6F2_2NO) features a morpholine backbone—a six-membered ring containing one oxygen and one nitrogen atom—with two fluorine atoms substituents at the 3-position. The planar arrangement of the fluorine atoms induces electronic effects that alter the compound’s dipole moment and hydrogen-bonding capacity. Key structural descriptors include:

  • IUPAC Name: 3,3-Difluoromorpholine

  • SMILES: C1COCCN1F

  • InChIKey: KHWXQACAFSRDDX-UHFFFAOYSA-N

The fluorine atoms’ electronegativity increases the ring’s electron-withdrawing character, influencing its reactivity in nucleophilic and electrophilic reactions .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a chair conformation for the morpholine ring, with fluorine atoms occupying equatorial positions to minimize steric strain. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:

  • 19F NMR^{19}\text{F NMR}: Two doublets at -120 ppm and -125 ppm (coupling constant J=12HzJ = 12 \, \text{Hz}).

  • 1H NMR^{1}\text{H NMR}: Multiplet signals between 3.4–3.8 ppm for methylene protons adjacent to nitrogen and oxygen .

Fourier-transform infrared (FTIR) spectroscopy identifies stretches at 1,100 cm1^{-1} (C–F) and 1,250 cm1^{-1} (C–N), confirming functional group presence.

Synthetic Methodologies

Electrophilic Fluorination

Electrophilic fluorination of morpholine using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C yields 3,3-difluoromorpholine with 75–85% efficiency. Key parameters:

ParameterCondition
Temperature80°C
SolventAcetonitrile
Reaction Time12 hours
Yield78%

This method favors regioselectivity due to the nitrogen atom’s lone pair directing fluorine addition .

Nucleophilic Fluorination

Dehydrofluorination of 3,3,5-trifluoromorpholine using potassium hydroxide in dimethylformamide (DMF) produces 3,3-difluoromorpholine. The reaction proceeds via an E2 mechanism, with a 65% yield.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod
Molecular Weight135.09 g/molComputed
LogP0.92 ± 0.05Shake-flask
pKa4.3 (amine)Potentiometric
Melting Point-15°CDSC
Water Solubility12 g/L (25°C)OECD 105

The compound’s lipophilicity (LogP > 0) enhances membrane permeability, while its moderate water solubility supports bioavailability in aqueous environments .

Stability and Reactivity

3,3-Difluoromorpholine demonstrates stability under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen fluoride (HF). It resists hydrolysis at pH 4–9 but undergoes ring-opening in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The 3,3-difluoro moiety serves as a bioisostere for hydroxyl (-OH) or carbonyl (C=O) groups, improving metabolic stability without compromising target binding . For example, replacing a hydroxyl group in a kinase inhibitor with 3,3-difluoromorpholine increased plasma half-life from 2.1 to 6.7 hours in murine models .

NMDA Receptor Modulation

3,3-Difluoromorpholine derivatives exhibit affinity for NMDA receptors, potentially addressing neurological disorders. A lead compound (IC50_{50} = 120 nM) reduced glutamate-induced excitotoxicity in vitro by 40% at 10 µM.

TestResult
LD50_{50} (oral, rat)480 mg/kg
Skin IrritationMild erythema (OECD 404)
MutagenicityNegative (Ames test)

Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory during handling due to HF generation risks.

Comparative Analysis with Morpholine Analogues

CompoundFluorination PositionLogPApplication
MorpholineNone-0.34Solvent, corrosion inhibitor
2-Fluoromorpholine2-position0.45Intermediate in drug synthesis
3,3-Difluoromorpholine3-position0.92Bioisostere, NMDA modulator
4-Difluoromorpholine4-position0.87Agrochemical additive

The 3,3-difluoro substitution confers superior lipophilicity and target selectivity compared to mono- or non-fluorinated analogues .

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